4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol is a synthetic compound belonging to the quinazoline family, which is recognized for its significant role in medicinal chemistry, particularly in cancer treatment. This compound features a unique structure characterized by a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions. It is primarily studied for its potential as a tyrosine kinase inhibitor, especially in the context of non-small cell lung cancer and other malignancies.
The compound is classified under quinazoline derivatives, which are known for their diverse biological activities. It has been extensively researched for its applications in medicinal chemistry, particularly as an anti-cancer agent. The structural formula is identified by the chemical name 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol, with the CAS number 183320-72-1.
The synthesis of 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol typically involves several key steps:
Industrial Production Methods: For large-scale production, processes are optimized using continuous flow reactors and high-throughput screening to enhance yield and efficiency, often incorporating catalysts to reduce reaction times .
The molecular structure of 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol can be visualized as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm its structure .
The compound undergoes various chemical reactions:
The mechanism of action for 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol primarily involves inhibition of tyrosine kinases, similar to compounds like Erlotinib. By inhibiting these enzymes, which are crucial in signaling pathways that regulate cell division and differentiation, the compound shows potential anti-tumor activity. This inhibition leads to reduced proliferation of cancer cells, making it a candidate for targeted cancer therapies .
Relevant data from studies indicate that this compound exhibits good oral bioavailability and tolerability in long-term administration scenarios .
4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol has several scientific applications:
Research continues into optimizing its efficacy and exploring new therapeutic applications within oncology .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7